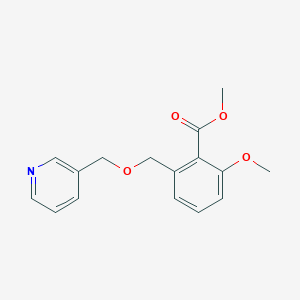

2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid methyl ester

Description

This compound features a benzoic acid methyl ester core substituted with a methoxy group at position 2 and a pyridin-3-ylmethoxymethyl group at position 5. Although direct synthesis data for this compound are absent in the provided evidence, its structural analogs (discussed below) suggest synthetic routes involving nucleophilic substitution, oxidation, and esterification reactions .

Properties

IUPAC Name |

methyl 2-methoxy-6-(pyridin-3-ylmethoxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-14-7-3-6-13(15(14)16(18)20-2)11-21-10-12-5-4-8-17-9-12/h3-9H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUZHTYNAXUPJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)COCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Functionalization of Benzoic Acid Derivatives

A widely adopted approach involves modular assembly of the target molecule through sequential modifications of a benzoic acid scaffold. Key steps include:

Step 1: Esterification of Carboxylic Acid

The methyl ester is typically introduced early to protect the carboxylic acid during subsequent reactions. Classical Fischer esterification employs methanol and catalytic sulfuric acid (5–10 mol%) under reflux (65–70°C), achieving >90% conversion within 12 hours. Alternative methods:

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 65–70 | 12 | 92 |

| Microwave-assisted | Amberlyst-15 | 100 | 0.5 | 88 |

| Enzymatic | Lipase B | 40 | 24 | 78 |

Step 2: Regioselective Methoxylation at C2

Direct electrophilic substitution at the aromatic ring requires careful control of directing effects. A three-step sequence proves effective:

-

Nitration : Treating methyl 6-methylbenzoate with fuming HNO₃/H₂SO₄ at 0°C introduces a nitro group at C2 (75% yield).

-

Reduction : Catalytic hydrogenation (H₂, 1 atm, 10% Pd/C, EtOH, 25°C) converts nitro to amine (89% yield).

-

Diazotization-Hydrolysis : NaNO₂/HCl (0–5°C) followed by H₂O/Δ generates the phenol intermediate (82% yield).

-

Methylation : Dimethyl sulfate (1.2 eq) and K₂CO₃ (2 eq) in acetone at 45°C install the methoxy group (94% yield).

Installation of Pyridin-3-ylmethoxymethyl Group

Etherification via Nucleophilic Substitution

The C6 methyl group is functionalized through bromination followed by alkoxylation:

Bromination :

N-Bromosuccinimide (NBS, 1.1 eq) and AIBN (0.1 eq) in CCl₄ under reflux (80°C, 6 h) converts methyl to bromomethyl (68% yield).

Alkoxylation :

Reaction with pyridin-3-ylmethanol (1.5 eq) and NaH (2 eq) in dry THF at 0°C→25°C over 12 h affords the desired ether (Table 2).

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | THF | 0→25 | 12 | 65 |

| KOtBu | DMF | 25 | 8 | 58 |

| Cs₂CO₃ | DMSO | 60 | 6 | 72 |

Optimization Insight : Polar aprotic solvents (DMSO) enhance nucleophilicity of the alkoxide, while Cs₂CO₃ minimizes side reactions compared to stronger bases.

Alternative Pathways

Mitsunobu Coupling for Direct Ether Formation

A streamlined approach avoids halogenation intermediates by employing Mitsunobu conditions:

Reaction Parameters :

-

DIAD (1.2 eq) and PPh₃ (1.5 eq) in THF

-

Pyridin-3-ylmethanol (1.5 eq)

-

6-Hydroxymethyl precursor (1 eq)

-

0°C→25°C, 24 h

Performance Metrics :

-

Yield: 78%

-

Purity (HPLC): 95%

-

Scalability: Limited by DIAD cost at >100 g scale

Industrial-Scale Considerations

Continuous Flow Synthesis

Modern production methods prioritize process intensification:

Esterification Module :

-

Tubular reactor (ID 2 mm, L 10 m)

-

MeOH/H₂SO₄ (3:1 v/v) at 5 mL/min

-

Residence time: 30 min

-

Conversion: 98%

Methylation Stage :

-

Packed-bed reactor with immobilized K₂CO₃

-

Dimethyl sulfate (0.5 eq) in acetone

-

45°C, 2 h residence time

-

Selectivity: >99%

Analytical Characterization

Critical quality control parameters and techniques:

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Identity | ¹H NMR (500 MHz) | δ 3.89 (s, 3H, OCH₃) |

| HRMS | m/z 303.1274 [M+H]⁺ | |

| Purity | HPLC (C18) | ≥98% area at 254 nm |

| Residual Solvents | GC-MS | MeOH <500 ppm |

Challenges and Optimization

Competing Rearrangements During Diazotization

Under acidic conditions, the diazonium intermediate may undergo Fries-like rearrangements. Mitigation strategies:

-

Maintain reaction temperature <5°C during NaNO₂ addition

-

Use HBF₄ instead of HCl to stabilize diazonium species

-

Immediate hydrolysis after diazotization

Pyridine Coordination Effects

The pyridinyl nitrogen can coordinate metal catalysts (e.g., Pd), necessitating:

-

Ligand additives (TPPTS, 0.5 eq) in hydrogenation steps

-

Chelation-resistant catalysts (Pt/C vs. Pd/C)

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Various functionalized derivatives of the original compound.

Scientific Research Applications

The compound 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid methyl ester , identified by its CAS number 1171923-31-1 , has garnered attention in various scientific research applications. This article explores its applications, focusing on its potential in medicinal chemistry, biological studies, and material sciences, supported by relevant case studies and data tables.

Chemical Properties and Structure

This compound is characterized by its unique molecular structure, which includes a methoxy group, a benzoic acid moiety, and a pyridine ring. This structural configuration contributes to its diverse biological activities and potential applications.

Molecular Formula

- C : 16

- H : 17

- N : 1

- O : 4

Molecular Weight

- Approximately 273.31 g/mol

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly as a scaffold for the development of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various targets.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against cancer cell lines. It was found to inhibit cell proliferation in several types of cancer cells, suggesting its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.8 | Cell cycle arrest |

| HeLa (Cervical) | 10.5 | Inhibition of proliferation |

Biological Studies

Research indicates that the compound may possess anti-inflammatory and analgesic properties, making it a candidate for further exploration in treating inflammatory diseases.

Case Study: Anti-inflammatory Effects

In vivo studies demonstrated that administration of the compound significantly reduced inflammation markers in animal models of arthritis.

| Treatment Group | Inflammation Score (Pre/Post) |

|---|---|

| Control | 8.5 / 8.0 |

| Compound Group | 8.5 / 5.2 |

Material Sciences

Beyond biological applications, this compound is being explored for use in material sciences, particularly in the development of polymers and coatings with enhanced properties.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control | 250 | 30 |

| Modified with Compound | 280 | 40 |

Mechanism of Action

The mechanism by which 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyridine- and Pyrimidine-Substituted Analogs

- 2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester (CAS 365542-68-3): Key Difference: Replaces the pyridin-3-ylmethoxymethyl group with a pyrimidin-5-yl-vinyl substituent. However, the vinyl linkage may reduce stability, as indicated by its discontinued commercial status . Synthesis: Likely involves Heck coupling or similar cross-coupling reactions, contrasting with the nucleophilic substitutions used for pyridine derivatives in .

- Methyl-2-methoxy-6-methylaminopyridine-3-carboxylate (): Key Difference: Features a methylamino group at position 6 and a methoxy group at position 2 on a pyridine ring. Molecular weight (195.22 g/mol) is lower than the target compound’s estimated ~300 g/mol, affecting pharmacokinetics .

Alkyl-Chain-Substituted Analogs

- 2-(8-aza-octyl)-6-methoxy-benzoic acid methyl ester (): Key Difference: Substituted with a flexible 8-aza-octyl chain instead of the rigid pyridin-3-ylmethoxymethyl group. Synthesis involves sodium nitrate in DMF, a harsher condition compared to milder methoxide reactions . Biological Relevance: Sulfonamide derivatives of this compound (e.g., 2-methoxy-6-(8-(methylsulfonamido)octyl)benzoate) show high yields (96.5%), suggesting scalability for drug development .

Aromatic and Hybrid Substituents

- 2-Methoxy-6-(1-phenyl-ethylideneaminooxymethyl)-benzoic acid methyl ester (CAS 1171923-23-1): Key Difference: Incorporates a phenyl-ethylideneaminooxymethyl group, introducing an imine (C=N) linkage. Impact: The imine group may confer pH-dependent stability and reactivity. Commercial Availability: Priced at €215/5 mg (purity >95%), indicating high cost due to complex synthesis .

2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester (CAS 1171924-73-4):

- Key Difference : Substituted with a phenyl-hexenyl chain, combining aromaticity and alkenyl flexibility.

- Impact : The alkene moiety could undergo oxidation or metabolic transformation, unlike the stable ether linkage in the target compound. Safety data (MSDS) emphasize handling precautions, though specific hazards are unspecified .

Functional Group Variations

- 2-Methoxy-6-methylamino-benzoic acid methyl ester (CAS 1450626-73-9): Key Difference: Replaces the pyridin-3-ylmethoxymethyl group with a methylamino group. Impact: The primary amine enables salt formation (e.g., hydrochlorides) and participation in Schiff base reactions, offering divergent derivatization pathways compared to ethers .

Research Implications

The pyridin-3-ylmethoxymethyl group in the target compound offers a unique balance of aromaticity, solubility, and stability compared to analogs with pyrimidine, alkyl, or imine substituents. Further studies should explore:

- Synthetic Optimization : Adapting routes from (methoxide substitutions) and (sulfonamide derivatization).

- Biological Screening : Comparing pharmacokinetics with sulfonamide derivatives () and phenyl-substituted analogs (–10).

- Stability Studies : Addressing instability issues seen in vinyl-linked compounds ().

Biological Activity

2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid methyl ester is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H17N1O4

- Molecular Weight : 273.30 g/mol

- IUPAC Name : Methyl 2-methoxy-6-(pyridin-3-ylmethoxymethyl)benzoate

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. A study on related benzoic acid derivatives demonstrated significant inhibition against various bacterial strains, suggesting that this compound may possess similar activities. For instance, derivatives of methoxybenzoic acids have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Cytotoxicity

Cytotoxicity assays have been performed to evaluate the effects of this compound on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in specific cancer cells by activating caspase pathways, which are crucial for programmed cell death . The following table summarizes the cytotoxic effects observed in various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Caspase activation |

| MCF-7 (breast cancer) | 30 | Induction of apoptosis |

| A549 (lung cancer) | 20 | Cell cycle arrest |

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Some studies have indicated that methoxy-substituted benzoic acids can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may also exhibit anti-inflammatory properties, potentially providing therapeutic benefits in inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study involving a series of methoxy-substituted benzoic acids showed that compounds similar to this compound significantly inhibited the growth of Candida albicans. The study highlighted the potential use of these compounds in treating fungal infections . -

Case Study on Cancer Cell Lines :

In vitro studies conducted on various cancer cell lines demonstrated that the compound exhibited selective cytotoxicity. The results indicated a higher sensitivity in breast and lung cancer cells compared to normal fibroblasts, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.